2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine
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Overview
Description
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine is a heterocyclic compound with a unique structure that combines elements of both indole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylindole with a suitable aldehyde or ketone in the presence of a catalyst to form the desired tetrahydropyridoindole structure. The reaction conditions often include:
Catalysts: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Solvents: Common solvents include ethanol, methanol, or dichloromethane.
Temperature: Reactions are typically carried out at elevated temperatures ranging from 50°C to 150°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent but often involve halogenating agents or organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine has several applications in scientific research:
Medicinal Chemistry: Used as a precursor in the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and neuroprotective properties.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-4-ol: Another related compound with a hydroxyl group at the 4-position, leading to different chemical properties and applications.
Uniqueness
2-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and studying complex biological systems.
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-6-amine |
InChI |
InChI=1S/C12H15N3/c1-15-6-5-11-9(7-15)8-3-2-4-10(13)12(8)14-11/h2-4,14H,5-7,13H2,1H3 |
InChI Key |
IBMNBEJQLXUUIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C3=C(N2)C(=CC=C3)N |
Origin of Product |
United States |
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